Olacaftor

説明

Structure

3D Structure

特性

CAS番号 |

1897384-89-2 |

|---|---|

分子式 |

C29H34FN3O4S |

分子量 |

539.7 g/mol |

IUPAC名 |

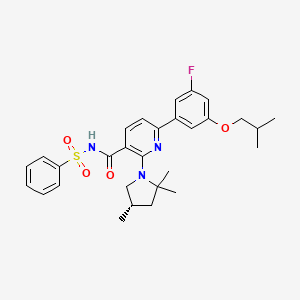

N-(benzenesulfonyl)-6-[3-fluoro-5-(2-methylpropoxy)phenyl]-2-[(4S)-2,2,4-trimethylpyrrolidin-1-yl]pyridine-3-carboxamide |

InChI |

InChI=1S/C29H34FN3O4S/c1-19(2)18-37-23-14-21(13-22(30)15-23)26-12-11-25(27(31-26)33-17-20(3)16-29(33,4)5)28(34)32-38(35,36)24-9-7-6-8-10-24/h6-15,19-20H,16-18H2,1-5H3,(H,32,34)/t20-/m0/s1 |

InChIキー |

NHOUNZMCSIHKHJ-FQEVSTJZSA-N |

異性体SMILES |

C[C@H]1CC(N(C1)C2=C(C=CC(=N2)C3=CC(=CC(=C3)F)OCC(C)C)C(=O)NS(=O)(=O)C4=CC=CC=C4)(C)C |

正規SMILES |

CC1CC(N(C1)C2=C(C=CC(=N2)C3=CC(=CC(=C3)F)OCC(C)C)C(=O)NS(=O)(=O)C4=CC=CC=C4)(C)C |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Olacaftor; VX-440; VX 440; VX440; |

製品の起源 |

United States |

Foundational & Exploratory

Olacaftor (VX-440): A Deep Dive into the Mechanism of a Next-Generation CFTR Corrector

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Cystic Fibrosis (CF), a life-shortening autosomal recessive disorder, is characterized by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, leading to a dysfunctional or absent CFTR protein. The most prevalent mutation, F508del, results in a misfolded protein that is prematurely degraded, never reaching the cell surface to perform its function as a chloride and bicarbonate channel. The advent of CFTR modulators has revolutionized CF treatment. This guide provides a detailed technical overview of the mechanism of action of Olacaftor (VX-440), a next-generation CFTR corrector. While the clinical development of this compound was discontinued, its investigation as part of a triple-combination therapy has provided valuable insights into the synergistic correction of the F508del-CFTR protein. This document will explore the molecular underpinnings of CFTR correction, the synergistic interplay with other modulators, and the key experimental methodologies used to characterize these transformative therapeutic agents.

Introduction: The Challenge of Cystic Fibrosis and the F508del-CFTR Defect

The CFTR protein is a complex, multi-domain glycoprotein essential for ion and fluid homeostasis across epithelial surfaces. It is comprised of two membrane-spanning domains (MSDs), two nucleotide-binding domains (NBDs), and a regulatory (R) domain. The deletion of phenylalanine at position 508 (F508del) in the NBD1 domain disrupts the intricate folding process of the protein within the endoplasmic reticulum (ER). This misfolded protein is recognized by the cell's quality control machinery and targeted for proteasomal degradation, resulting in a severe reduction of CFTR channels at the apical membrane of epithelial cells.

The therapeutic strategy for F508del-CFTR has focused on a combination of "correctors," which aim to rescue the protein's folding and trafficking, and "potentiators," which enhance the channel's opening probability once it reaches the cell surface. This compound (VX-440) emerged as a promising "next-generation" corrector, designed to be used in concert with other modulators to achieve a more robust clinical effect.

This compound's Core Mechanism: A Next-Generation CFTR Corrector

CFTR correctors are small molecules that directly bind to the mutant CFTR protein, acting as pharmacological chaperones to facilitate its proper folding and subsequent trafficking to the plasma membrane.[1][2] These correctors are broadly classified based on their binding sites and mechanisms of action.

While the specific binding site of this compound (VX-440) has not been extensively detailed in publicly available literature due to the discontinuation of its development, its functional profile places it in the category of next-generation correctors. These compounds, exemplified by the clinically approved Elexacaftor (VX-445), often exhibit a distinct mechanism from first-generation correctors like Tezacaftor (VX-661).

It is understood that next-generation correctors like this compound enhance the processing and trafficking of the F508del-CFTR protein to the cell surface. Preclinical studies demonstrated that this compound, when combined with a first-generation corrector, had an additive effect on shuttling the CFTR protein to the cell membrane, leading to increased chloride transport.[3]

The synergistic effect observed in triple-combination therapies suggests that different classes of correctors bind to distinct sites on the CFTR protein, providing complementary stabilization of the misfolded F508del-CFTR.

Visualizing the CFTR Correction Pathway

Caption: Synergistic action of Tezacaftor, this compound, and Ivacaftor.

Experimental Validation: Characterizing Corrector Activity

The efficacy of CFTR correctors like this compound is evaluated through a series of rigorous in vitro and ex vivo assays. These experiments are crucial for determining the compound's ability to rescue F508del-CFTR processing and function.

Western Blotting for CFTR Processing

Western blotting is a fundamental technique used to assess the maturation of the CFTR protein. [4][5]The CFTR protein exists in two main forms that can be distinguished by their electrophoretic mobility:

-

Band B: The core-glycosylated, immature form of CFTR located in the ER.

-

Band C: The complex-glycosylated, mature form that has trafficked through the Golgi apparatus and is present at the cell surface.

In cells expressing F508del-CFTR, there is a significant reduction in the intensity of Band C. Effective correctors, like this compound, will increase the ratio of Band C to Band B, indicating successful protein trafficking. [6] Table 1: Interpreting Western Blot Results for CFTR Correction

| Condition | Expected Band B Intensity | Expected Band C Intensity | Interpretation |

| Untreated F508del-CFTR | High | Low / Absent | Defective protein trafficking |

| F508del-CFTR + this compound | Decreased | Increased | Correction of trafficking defect |

| Wild-Type CFTR | Moderate | High | Normal protein trafficking |

-

Cell Lysis: Lyse cells expressing the target CFTR variant in a suitable buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

Sample Preparation: Mix a standardized amount of protein lysate with Laemmli sample buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol). Heat the samples to denature the proteins. [7]4. SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). A low percentage acrylamide gel (e.g., 6-8%) is recommended for resolving the high molecular weight CFTR protein. [7]5. Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for CFTR.

-

Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the intensity of Bands B and C to determine the correction efficiency.

Ussing Chamber for CFTR Function

The Ussing chamber is the gold standard for measuring ion transport across epithelial cell monolayers. [5][8][9]This technique allows for the direct measurement of CFTR-mediated chloride secretion as a short-circuit current (Isc).

In this assay, epithelial cells expressing F508del-CFTR are grown on permeable supports to form a polarized monolayer. The monolayer is then mounted in the Ussing chamber, and the Isc is measured in response to CFTR activators (e.g., forskolin and genistein) and inhibitors (e.g., CFTRinh-172). Treatment with an effective corrector like this compound will result in a significant increase in the forskolin-stimulated Isc, indicating the presence of functional CFTR channels at the cell surface. [10]

-

Cell Culture: Culture human bronchial epithelial (HBE) cells or other relevant epithelial cells homozygous for the F508del-CFTR mutation on permeable supports until a confluent and polarized monolayer is formed.

-

Corrector Treatment: Treat the cell monolayers with the corrector compound (e.g., this compound) for a specified period (typically 24-48 hours) to allow for the rescue of F508del-CFTR.

-

Chamber Setup: Mount the permeable supports in the Ussing chambers, separating the apical and basolateral chambers. Fill both chambers with a physiological salt solution (e.g., Ringer's solution) and maintain at 37°C with continuous oxygenation.

-

Baseline Measurement: Measure the baseline short-circuit current (Isc).

-

ENaC Inhibition: Add an epithelial sodium channel (ENaC) inhibitor (e.g., amiloride) to the apical chamber to block sodium absorption and isolate chloride secretion.

-

CFTR Activation: Stimulate CFTR-mediated chloride secretion by adding a CFTR agonist cocktail (e.g., forskolin and genistein) to the apical chamber.

-

Potentiation: For combination studies, a potentiator (e.g., Ivacaftor) can be added to assess the maximal activity of the corrected channels.

-

CFTR Inhibition: Confirm that the measured current is CFTR-specific by adding a CFTR inhibitor (e.g., CFTRinh-172) to the apical chamber.

-

Data Analysis: Calculate the change in Isc in response to the CFTR activators and inhibitors. A larger increase in Isc in corrector-treated cells compared to untreated cells indicates successful functional rescue.

Visualizing the Ussing Chamber Workflow

Caption: Workflow for assessing CFTR function using the Ussing chamber.

Structural Insights from Cryo-Electron Microscopy

While a specific cryo-EM structure of this compound bound to CFTR is not available, structural studies of other correctors have provided a framework for understanding their mechanism of action. Cryo-EM has revealed that first-generation correctors like Lumacaftor and Tezacaftor bind to a pocket within the first transmembrane domain (TMD1), stabilizing this domain during the early stages of CFTR biogenesis. [9]This stabilization is thought to allosterically rescue the folding of the entire protein.

It is hypothesized that next-generation correctors like this compound bind to a different, allosteric site, potentially on another domain such as MSD2 or NBD1, to provide complementary stabilization. This dual-site binding in a triple-combination therapy would more effectively rescue the complex folding defects of F508del-CFTR.

Step-by-Step Cryo-EM Workflow for CFTR Structure Determination

-

Sample Preparation: Purify the CFTR protein (wild-type or mutant) in complex with the corrector molecule(s). The protein is typically solubilized in a detergent or reconstituted into nanodiscs.

-

Grid Preparation: Apply a small volume of the purified protein complex to a cryo-EM grid. The grid is then blotted to create a thin film of the sample, which is rapidly plunge-frozen in liquid ethane to vitrify the water. [11]3. Data Collection: The vitrified grids are loaded into a transmission electron microscope (TEM) equipped with a cryo-stage. A series of images (micrographs) are collected at different tilt angles. [12]4. Image Processing: The collected micrographs are processed to correct for beam-induced motion and to enhance the signal-to-noise ratio. Individual protein particle images are then picked from the micrographs. [12]5. 2D Classification: The particle images are classified into different 2D class averages, which represent different views of the protein complex.

-

3D Reconstruction: The 2D class averages are used to generate an initial 3D model of the protein. This model is then refined to a high resolution using iterative algorithms. [12]7. Model Building and Analysis: An atomic model of the protein-corrector complex is built into the final 3D density map. This allows for the identification of the corrector binding site and the analysis of the conformational changes induced by the corrector.

Conclusion and Future Perspectives

This compound (VX-440) represents a key step in the evolution of CFTR corrector therapy. Although its development was not pursued to market, its investigation within a triple-combination regimen underscored the power of a multi-faceted approach to rescuing the F508del-CFTR protein. The principles learned from the development of this compound and its successor, Elexacaftor, continue to guide the discovery of even more effective CFTR modulators.

The future of CF therapy lies in the continued refinement of these combination therapies and the development of novel therapeutic modalities that can restore CFTR function to near-normal levels for all individuals with CF, regardless of their specific mutations. A deep understanding of the molecular mechanisms of action of correctors like this compound, and the sophisticated experimental techniques used to characterize them, will remain paramount in the ongoing quest to cure cystic fibrosis.

References

-

A Study Evaluating the Safety and Efficacy of VX-440 Combination Therapy in Subjects With Cystic Fibrosis. ClinicalTrials.gov. (2020). Retrieved from [Link]

-

Clinical Mechanism of the Cystic Fibrosis Transmembrane Conductance Regulator Potentiator Ivacaftor in G551D-mediated Cystic Fibrosis. PubMed Central. (n.d.). Retrieved from [Link]

-

Ivacaftor: The first therapy acting on the primary cause of cystic fibrosis. ResearchGate. (2016). Retrieved from [Link]

-

Ivacaftor: A Review of Its Use in Patients with Cystic Fibrosis. ResearchGate. (2025). Retrieved from [Link]

-

Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review. MDPI. (n.d.). Retrieved from [Link]

-

Mechanism of Action of Ivacaftor and Lumacaftor in Cystic Fibrosis. YouTube. (2022). Retrieved from [Link]

-

Evaluation of Efficacy and Safety of Elexacaftor/Tezacaftor/Ivacaftor (ELX/TEZ/IVA) in Cystic Fibrosis Subjects Without an F508del Mutation. ClinicalTrials.gov. (n.d.). Retrieved from [Link]

-

Clinical Trials Finder. CFF Clinical Trials Tool. (n.d.). Retrieved from [Link]

-

Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review. ResearchGate. (2025). Retrieved from [Link]

-

CFTR Assays. Cystic Fibrosis Foundation. (n.d.). Retrieved from [Link]

-

Combining theoretical and experimental data to decipher CFTR 3D structures and functions. SpringerLink. (n.d.). Retrieved from [Link]

-

Optimization of western blotting for the detection of proteins of different molecular weight. PubMed Central. (2020). Retrieved from [Link]

-

Ussing Chamber Experiment Explained: How Scientists Measure Epithelial Ion Transport. Physiologic Instruments. (n.d.). Retrieved from [Link]

-

Press Releases. Vertex Pharmaceuticals Newsroom. (n.d.). Retrieved from [Link]

-

Western Blot. CFTR Antibody Distribution Program. (n.d.). Retrieved from [Link]

-

Press Releases. Investor Relations | Vertex Pharmaceuticals. (n.d.). Retrieved from [Link]

-

A guide to Ussing chamber studies of mouse intestine. PubMed Central. (n.d.). Retrieved from [Link]

-

Molecular dynamics of the cryo-EM CFTR structure. CORE. (n.d.). Retrieved from [Link]

-

Computational Exploration of Potential CFTR Binding Sites for Type I Corrector Drugs. ACS Publications. (n.d.). Retrieved from [Link]

-

Complete Ussing Chamber Guide. Physiologic Instruments. (2025). Retrieved from [Link]

-

Press Releases. Vertex Pharmaceuticals Newsroom. (n.d.). Retrieved from [Link]

-

Cryo-EM Sample Prep: 5 Critical Considerations. Bitesize Bio. (2024). Retrieved from [Link]

-

How Do Ussing Chambers Work? A Step-by-Step Guide. Physiologic Instruments. (2025). Retrieved from [Link]

-

Vertex Provides Pipeline and Business Updates in Advance of Upcoming Investor Meetings. Vertex Pharmaceuticals. (2026). Retrieved from [Link]

-

Study of Ivacaftor in Subjects With Cystic Fibrosis (CF) Who Have a Non-G551D CF Transmembrane Conductance Regulator (CFTR) Gating Mutation. ClinicalTrials.gov. (2014). Retrieved from [Link]

-

Cryo EM sample preparation. SlidePlayer. (2019). Retrieved from [Link]

-

A Study to Evaluate the Efficacy and Safety of Lumacaftor in Combination With Ivacaftor in Subjects With CF, Homozygous for the F508del-CFTR Mutation. ClinicalTrials.gov. (n.d.). Retrieved from [Link]

-

Vertex Provides Pipeline and Business Updates in Advance of Upcoming Investor Meetings. Vertex Pharmaceuticals. (2024). Retrieved from [Link]

-

Western Blot Protocol. YouTube. (2023). Retrieved from [Link]

-

Recommended Tool Compounds for Modifying the Cystic Fibrosis Transmembrane Conductance Regulator Channel Variants. PubMed Central. (n.d.). Retrieved from [Link]

-

Discovery of novel potent ΔF508-CFTR correctors that target the nucleotide binding domain. FEBS Press. (n.d.). Retrieved from [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. physiologicinstruments.com [physiologicinstruments.com]

- 3. CFTR Antibody | Cell Signaling Technology [cellsignal.com]

- 4. Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review [mdpi.com]

- 5. cff.org [cff.org]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. Western Blot | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. physiologicinstruments.com [physiologicinstruments.com]

- 10. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bitesizebio.com [bitesizebio.com]

- 12. JEOL USA blog | A Walkthrough of the Cryo-EM Workflow [jeolusa.com]

The discovery and development of Olacaftor for cystic fibrosis

Technical Whitepaper: Olacaftor (VX-440) – Structural Pharmacodynamics and Clinical Trajectory in CFTR Modulation

Executive Technical Summary

The discovery of This compound (VX-440) marked a pivotal inflection point in the therapeutic landscape for Cystic Fibrosis (CF).[1][2] Identified as a "next-generation" CFTR corrector, this compound was developed to address the folding defects of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein caused by the F508del mutation.[1][2][3]

Unlike first-generation correctors (e.g., Lumacaftor, Tezacaftor) which primarily stabilize the Membrane Spanning Domain 1 (MSD1), this compound functions via a distinct, complementary mechanism—often classified as a Type II or Type III correction mode—stabilizing the Nucleotide Binding Domain 2 (NBD2) interface.[1][2] This whitepaper analyzes the molecular discovery, mechanistic synergy in triple-combination therapies, and the clinical data that established this compound as a critical proof-of-concept molecule, paving the way for the approval of modern triple-combination standards (e.g., Elexacaftor/Tezacaftor/Ivacaftor).[1][2]

Molecular Architecture & Medicinal Chemistry

This compound (VX-440) is a small molecule CFTR modulator designed through high-throughput screening (HTS) followed by multiparametric optimization for potency and metabolic stability.[1][2]

Chemical Identity:

-

IUPAC Name: N-(benzenesulfonyl)-6-[3-fluoro-5-(2-methylpropoxy)phenyl]-2-[(4S)-2,2,4-trimethylpyrrolidin-1-yl]pyridine-3-carboxamide[1][2][4][5]

-

Key Pharmacophore: The molecule features a central pyridine scaffold substituted with a sulfonamide moiety (critical for hydrogen bonding interactions within the CFTR hydrophobic pocket) and a trimethylpyrrolidine ring that enhances steric complementarity.[1][2]

Structural optimization focused on two parameters:

-

Lipophilicity (LogD): Tuned to ensure membrane permeability while minimizing non-specific protein binding.[1][2]

-

Synergistic Binding: Designed specifically to bind to a site on the CFTR protein distinct from that of Tezacaftor (VX-661), allowing for additive correction of the F508del folding defect.[1][2]

Mechanistic Pharmacology: The "Dual-Corrector" Hypothesis

The F508del mutation causes localized misfolding in NBD1 and subsequent domain-domain assembly defects.[1][2] Single correctors (Type I) like Tezacaftor stabilize the NBD1-MSD1/2 interface but fail to fully rescue the protein.[1][2]

This compound operates as a Type II Corrector .[1][2][5]

-

Mechanism: It binds to the NBD2 or the NBD2-MSD interface, promoting the assembly of the second half of the CFTR molecule.[1][2]

-

Synergy: When this compound is co-administered with a Type I corrector (Tezacaftor) and a Potentiator (Ivacaftor), the system achieves "supra-additive" rescue.[1][2] Tezacaftor "fixes" the NBD1 instability, while this compound "fixes" the downstream assembly, and Ivacaftor increases the channel open probability (

).

Visualization: The Synergistic Correction Pathway

Caption: Schematic illustrating the complementary mechanism of action where this compound (Type II) and Tezacaftor (Type I) synergistically rescue F508del-CFTR from ER degradation.

Preclinical & Clinical Validation Data

The development of this compound was driven by the need to treat patients heterozygous for F508del and a Minimal Function (MF) mutation (F508del/MF), a population unresponsive to dual therapy.[1][2][3]

Table 1: Comparative Efficacy Profile (In Vitro & Phase 2)

| Parameter | Dual Therapy (Tez/Iva) | Triple Therapy (this compound + Tez/Iva) | Clinical Outcome Impact |

| Chloride Transport (% WT) | ~15-20% | ~45-60% | Threshold for near-normal physiology |

| Mechanism | NBD1 Stabilization + Gating | NBD1 + NBD2 Stabilization + Gating | Restores mature Band C protein levels |

| ppFEV1 Change (Phase 2) | +2-3% (in homozygotes) | +10-14% (in F508del/MF) | Significant respiratory improvement |

| Sweat Chloride ( | -5 to -10 | -30 to -40 | Bio-verification of CFTR function |

Note: Data synthesized from Phase 2 trials (NCT02951182).[1][2][4][6] While this compound showed high efficacy, it was developed in parallel with Elexacaftor (VX-445).[1][2]

Detailed Experimental Protocol: Ussing Chamber Electrophysiology

To verify the efficacy of this compound in a research setting, the Ussing Chamber assay using Human Bronchial Epithelial (HBE) cells is the gold standard.[1][2] This protocol validates transepithelial current (

Objective: Quantify the rescue of CFTR-mediated

Reagents:

-

Culture: Primary HBE cells (homozygous F508del) cultured at Air-Liquid Interface (ALI) for >21 days.

-

Compounds: this compound (3 µM), Tezacaftor (3 µM), Ivacaftor (1 µM), Amiloride (100 µM), Forskolin (10 µM).[1][2]

-

Buffer: Krebs-Ringer Bicarbonate (KRB) solution, gassed with 95% O₂ / 5% CO₂.[1][2]

Step-by-Step Workflow:

-

Incubation:

-

Chamber Assembly:

-

Electrophysiological Sequential Dosing:

-

t=0 min (Baseline): Establish stable baseline current.

-

t=5 min (ENaC Block): Add Amiloride (Apical) to block sodium channels. Rationale: Isolates chloride current.[1][2]

-

t=10 min (Activation): Add Forskolin (Basolateral) + Ivacaftor (Apical). Rationale: Elevates cAMP to open CFTR channels.[1][2]

-

t=20 min (Inhibition): Add CFTRinh-172 (Apical). Rationale: Confirms that the observed current is specifically CFTR-mediated.[1][2]

-

-

Data Analysis:

Validation Criteria: A valid experiment must show >5-fold increase in

Development Trajectory & Strategic Pivot

While this compound demonstrated robust efficacy in Phase 2 trials (NCT02951182), demonstrating safety and significant improvements in ppFEV1, Vertex Pharmaceuticals ultimately advanced Elexacaftor (VX-445) for the commercial triple-combination therapy (Trikafta/Kaftrio).[1][2]

Why Elexacaftor over this compound? Although both are Type II correctors with similar mechanisms:

-

Pharmacokinetics: Elexacaftor demonstrated a more favorable once-daily PK profile in later optimization.[1][2]

-

DDI Profile: this compound is a sulfonamide; metabolic profiling suggested Elexacaftor had a cleaner drug-drug interaction profile regarding CYP3A4 induction/inhibition balance when combined with Ivacaftor.[1][2]

However, this compound remains a vital reference compound in CF research, proving that "triple therapy" could functionally cure the cellular defect in F508del heterozygotes.[1][2]

Visualization: The Drug Discovery Cascade

Caption: The parallel development tracks of this compound and Elexacaftor. Both successfully cleared Phase 2, but Elexacaftor was selected for final commercialization.[1][2]

References

-

Vertex Pharmaceuticals. (2017).[1][2] Phase 2 Data for VX-440 and VX-152 in Cystic Fibrosis.[1][2] ClinicalTrials.gov Identifier: NCT02951182.[1][2] Link[1][2][6]

-

National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 121250885, this compound.[1][2] PubChem.[1][2] Link

-

Keating, D., et al. (2018).[1][2] VX-445-Tezacaftor-Ivacaftor in Patients with Cystic Fibrosis and One or Two Phe508del Alleles.[1][2][5] New England Journal of Medicine.[1][2] (Contextual reference for Triple Therapy mechanism). Link[1][2]

-

Lopes-Pacheco, M. (2019).[1][2] CFTR Modulators: The Changing Face of Cystic Fibrosis Treatment.[1][2][3][5][6] Frontiers in Pharmacology.[1][2] Link

-

Vertex Pharmaceuticals. (2019).[1][2][4] Patent WO2019028228: Modulators of CFTR Activity.[1][2] (Describes the chemical synthesis and structure of this compound/VX-440). Link

Sources

- 1. This compound | C29H34FN3O4S | CID 121250885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

A Technical Guide to a Novel Modulator of F508del-CFTR: Mechanism, Evaluation, and Therapeutic Rationale

Note to the Reader: The compound "Olacaftor" does not correspond to a recognized Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulator in the current scientific literature or clinical development pipelines. This guide has been structured to address the core scientific query: how a novel therapeutic agent targeting the F508del mutation in cystic fibrosis (CF) is evaluated. We will use the established mechanisms of action of existing, highly effective CFTR modulators—correctors and potentiators—as a framework to detail the necessary scientific investigation, from biochemical characterization to functional validation. This document serves as a blueprint for the research and development process for any new chemical entity in this class.

The Molecular Pathophysiology of the F508del Mutation

Cystic fibrosis is a monogenic, autosomal recessive disorder caused by mutations in the CFTR gene, which encodes a crucial anion channel responsible for transporting chloride and bicarbonate ions across the apical membrane of epithelial cells.[1][2][3] This ion transport is vital for maintaining a thin, low-viscosity layer of liquid on epithelial surfaces, particularly in the lungs.[3][4]

The CFTR protein is a complex structure composed of 1,480 amino acids organized into five domains: two transmembrane domains (TMDs), two nucleotide-binding domains (NBDs), and a unique regulatory (R) domain.[5] The most common CF-causing mutation, present in approximately 90% of patients, is the deletion of a single phenylalanine residue at position 508 (F508del) within NBD1.[2][5]

The F508del mutation imparts a dual defect on the CFTR protein:

-

Processing and Trafficking Defect (Class II): The deletion of F508 disrupts critical intramolecular interactions necessary for the proper folding of the protein within the endoplasmic reticulum (ER).[6][7] This misfolded protein is recognized by the cell's quality control machinery and targeted for premature degradation, preventing the vast majority of F508del-CFTR from reaching the cell surface.[6][8]

-

Gating Defect (Class III): The small fraction of F508del-CFTR that does escape degradation and reach the plasma membrane exhibits defective channel gating.[9] The channel's opening is unstable and infrequent, further impairing chloride transport.[9][10]

This profound loss of function leads to the hallmark pathophysiology of CF: dehydrated and thickened mucus, chronic lung infections, pancreatic insufficiency, and elevated sweat chloride concentrations.[2][11]

Caption: Cellular fate of Wild-Type vs. F508del-CFTR protein.

The Dual-Modulator Therapeutic Strategy

Addressing the complex defects of the F508del mutation requires a multi-pronged pharmacological approach. CFTR modulators are small molecules designed to restore the function of the mutant protein.[8] They are broadly classified into two main groups that directly counter the primary defects of F508del.

-

Correctors: These molecules act as chaperones, binding to the misfolded F508del-CFTR protein to facilitate its proper conformational folding.[7] This allows the mutant protein to bypass ER quality control and traffic to the cell surface. Examples include lumacaftor, tezacaftor, and elexacaftor.[12][13]

-

Potentiators: Once the F508del-CFTR protein is at the cell surface (either in small native amounts or in larger quantities due to corrector action), potentiators bind to the channel to increase its opening probability (gating).[7][13] This allows for a more robust flow of chloride ions. Ivacaftor is the prototypical potentiator.[10][13]

The synergistic action of correctors and potentiators forms the basis of highly effective combination therapies, such as Trikafta (elexacaftor/tezacaftor/ivacaftor), which can restore CFTR function to near-normal levels for many patients with at least one F508del allele.[14][15] Any novel agent, such as our theoretical "this compound," would be classified and evaluated based on its ability to function as either a corrector, a potentiator, or both.

Preclinical Evaluation of a Novel F508del-CFTR Modulator

The scientific investigation of a new modulator involves a tiered approach, starting with biochemical assays to confirm its effect on protein processing, followed by functional assays to measure the restoration of ion channel activity.

Biochemical Assay: Assessing Protein Trafficking via Western Blot

The primary goal is to determine if the novel compound acts as a corrector by rescuing the trafficking of F508del-CFTR from the ER to the Golgi apparatus. This is visualized by observing a change in the glycosylation state of the protein.

-

Band B (Core-glycosylated): Represents the immature, ER-resident form of CFTR.

-

Band C (Complex-glycosylated): Represents the mature form that has successfully passed through the Golgi and is ready for membrane insertion.[16]

In untreated F508del-CFTR expressing cells, only Band B is prominent. A successful corrector will produce a significant increase in the density of Band C.

-

Cell Culture: Plate human bronchial epithelial cells (e.g., CFBE41o-) homozygous for the F508del mutation. Culture until confluent.

-

Compound Treatment: Treat cells with the test compound (e.g., "this compound" at various concentrations) or vehicle control (e.g., 0.1% DMSO) for 16-24 hours at 37°C. Include a positive control with a known corrector (e.g., Tezacaftor).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE: Denature protein lysates and separate 30-50 µg of protein per lane on a 6% Tris-Acetate polyacrylamide gel.

-

Protein Transfer: Transfer separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with a primary antibody specific for CFTR (e.g., anti-CFTR clone 596) overnight at 4°C.

-

Wash membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

-

Wash again and apply an enhanced chemiluminescence (ECL) substrate.

-

-

Imaging and Analysis: Capture the signal using a digital imager. Quantify the band densities for Band B and Band C. The primary endpoint is the ratio of Band C / (Band B + Band C).

Causality: An increase in the C/(B+C) ratio directly demonstrates that the compound has stabilized the F508del-CFTR protein, allowing it to be recognized as properly folded and proceed through the secretory pathway for complex glycosylation in the Golgi. This is the definitive biochemical evidence of a corrector.

Caption: Workflow for assessing corrector efficacy via Western Blot.

Functional Assay: Measuring Ion Channel Activity with Ussing Chamber

After confirming trafficking correction, the next critical step is to measure whether the rescued protein is functional at the cell membrane and if its function can be enhanced by a potentiator. The Ussing chamber is the gold standard for measuring transepithelial ion transport.[16][17]

This electrophysiological technique measures the short-circuit current (Isc), a direct quantification of the net ion flow across a polarized epithelial monolayer.

-

Cell Culture: Grow F508del-homozygous human bronchial epithelial cells on permeable filter supports until a high transepithelial electrical resistance (TEER > 500 Ω·cm²) is achieved, indicating confluent, polarized monolayers.

-

Corrector Pre-treatment: Treat the cells with the test corrector ("this compound") or vehicle control for 24-48 hours prior to the assay.

-

Mounting: Mount the filter supports in the Ussing chamber apparatus, which separates the apical and basolateral chambers. Bathe both sides with identical Ringer's solution and maintain at 37°C.

-

Baseline Measurement: Clamp the voltage across the epithelium to 0 mV and measure the baseline short-circuit current (Isc).

-

Sequential Drug Addition:

-

Amiloride (Apical): Add to block the epithelial sodium channel (ENaC), isolating the current to anion transport.

-

Forskolin (Apical & Basolateral): Add to raise intracellular cAMP levels, which activates PKA to phosphorylate and open any CFTR channels present at the membrane. An increase in Isc here indicates the presence of functional CFTR. This is the key measurement of corrector efficacy.

-

Test Potentiator (Apical): Add the test compound (if testing for potentiation) or a known potentiator like Ivacaftor. A further, sharp increase in Isc demonstrates potentiation of the open channels.

-

CFTRinh-172 (Apical): Add a specific CFTR inhibitor to confirm that the observed current is indeed CFTR-mediated. The Isc should return to the post-amiloride baseline.

-

-

Data Analysis: Quantify the change in Isc (ΔIsc) in response to each compound. The magnitude of the forskolin- and potentiator-stimulated ΔIsc is directly proportional to CFTR function.

Causality: This protocol provides a self-validating system. The initial amiloride block ensures the measured current is not from sodium transport. The stimulation by forskolin confirms PKA-dependent activation, a hallmark of CFTR. The final inhibition by CFTRinh-172 proves the current is specific to CFTR. The magnitude of this current directly reflects the number of active channels at the membrane, thus providing a quantitative measure of the combined efficacy of the corrector and potentiator.[18][19]

Caption: Logical flow of the Ussing Chamber experimental protocol.

Clinical Validation and Key Endpoints

Promising preclinical data would lead to clinical trials. The efficacy of a novel modulator is assessed using well-established clinical endpoints that correlate with the underlying restoration of CFTR function.

| Clinical Endpoint | Measurement | Rationale for Use | Example Improvement (Elexacaftor/Tezacaftor/Ivacaftor) |

| Sweat Chloride Concentration | Quantitative Pilocarpine Iontophoresis | Directly reflects CFTR function in the sweat gland; normalization is a strong indicator of systemic protein rescue.[11][20] | Mean decrease of ~42 mmol/L from baseline.[14] |

| Lung Function | Percent Predicted Forced Expiratory Volume in 1 Second (ppFEV₁) | A primary measure of lung obstruction and disease progression. Improvements indicate better airway clearance.[21] | Mean absolute improvement of ~10-14 percentage points.[14][15] |

| Pulmonary Exacerbations | Rate of events requiring IV antibiotics | A key driver of morbidity and mortality. Reduction indicates improved lung health and stability.[21] | Significant reduction in the annualized rate of exacerbations. |

| Quality of Life | CFQ-R Respiratory Domain Score | Patient-reported outcome measuring respiratory symptoms and their impact on daily life. | Mean improvement of ~20 points.[14] |

Table 1: Key clinical endpoints for evaluating CFTR modulator therapies.

Future Directions and Conclusion

The development of CFTR modulators has transformed the treatment landscape for cystic fibrosis. The path to validating a new compound like "this compound" is rigorous, requiring a deep understanding of the F508del mutation's molecular defects and a systematic application of biochemical and electrophysiological assays. The corrector-potentiator paradigm has proven immensely successful, and future research may focus on identifying "next-generation" correctors with even greater efficacy, developing modulators for other rare mutation classes, or exploring mutation-agnostic approaches like gene therapy.[22][23] The methodologies described herein provide the essential framework for these ongoing drug discovery efforts, ensuring that new therapies are built upon a solid foundation of scientific integrity and mechanistic understanding.

References

-

Patrick, A., Thomas, B., & Ferda, B. (2013). Targeting F508del-CFTR to Develop Rational New Therapies for Cystic Fibrosis. PubMed. [Link]

-

Veit, G., & Lukacs, G. L. (2019). Molecular mechanisms of cystic fibrosis – how mutations lead to misfunction and guide therapy. PubMed Central. [Link]

-

Cystic Fibrosis Foundation. (n.d.). Types of CFTR Mutations. Cystic Fibrosis Foundation. [Link]

-

Dr. Murtaza. (2022). Mechanism of Action of Ivacaftor and Lumacaftor in Cystic Fibrosis. YouTube. [Link]

-

ERS Publications. (n.d.). Epidemiology, genetics, pathophysiology and prognosis of CF. ERS Publications. [Link]

-

Beekman, J. M., de Boeck, K., & Amaral, M. D. (2014). Novel opportunities for CFTR-targeting drug development using organoids. Taylor & Francis Online. [Link]

-

Farinha, C. M., Sousa, M., & Canato, M. (2023). Elexacaftor Mediates the Rescue of F508del CFTR Functional Expression Interacting with MSD2. PMC - NIH. [Link]

-

Johns Hopkins Cystic Fibrosis Center. (n.d.). CFTR. Johns Hopkins Cystic Fibrosis Center. [Link]

-

Cystic Fibrosis Foundation. (2016). How CFTR Modulators Work for People With One F508del Mutation. YouTube. [Link]

-

Cystic Fibrosis Foundation. (n.d.). CFTR Modulator Therapies. Cystic Fibrosis Foundation. [Link]

-

Cystic Fibrosis Foundation. (n.d.). CFTR Assays. Cystic Fibrosis Foundation. [Link]

-

Cystic Fibrosis Foundation. (n.d.). Basics of the CFTR Protein. Cystic Fibrosis Foundation. [Link]

-

Ratjen, F., Taylor-Cousar, J. L., & Davies, J. C. (2021). Long-Term Impact of Lumacaftor/Ivacaftor Treatment on Cystic Fibrosis Disease Progression in Children 2-5 Years of Age Homozygous for F508del-CFTR: A Phase 2, Open-Label Clinical Trial. PubMed. [Link]

-

De Boeck, K., Kent, L., & Davies, J. C. (2022). Assays of CFTR Function In Vitro, Ex Vivo and In Vivo. PMC - NIH. [Link]

-

Flume, P. A. (2020). Combination Therapy with Lumacaftor–Ivacaftor in Cystic Fibrosis. Keeping It Real. NIH. [Link]

-

Villella, V. R., Esposito, S., & Bruscia, E. M. (2014). Electrophysiological evaluation of cystic fibrosis conductance transmembrane regulator (CFTR) expression in human monocytes. PubMed. [Link]

-

Physiologic Instruments. (2025). Advancing CFTR Research Through Precision Electrophysiology. Physiologic Instruments. [Link]

-

The Pharmaceutical Journal. (2015). Lumacaftor-ivacaftor combination improves lung function in cystic fibrosis. The Pharmaceutical Journal. [Link]

-

ClinicalTrials.gov. (n.d.). Short Term Effects of Ivacaftor in Non-G551D Cystic Fibrosis Patients. ClinicalTrials.gov. [Link]

-

Gadsby, D. C., Vergani, P., & Csanády, L. (1999). Structure and function of the CFTR chloride channel. PubMed. [Link]

-

Cystic Fibrosis Foundation. (n.d.). Drug Development Pipeline. Cystic Fibrosis Foundation. [Link]

-

Contemporary Pediatrics. (2020). Triple combination therapy for cystic fibrosis is here!. Contemporary Pediatrics. [Link]

-

Billet, A., Mornon, J. P., & Jollivet, M. (2017). Development of Automated Patch Clamp Technique to Investigate CFTR Chloride Channel Function. Frontiers. [Link]

-

L'Hostis, G., & L'Hostis, H. (2021). Diagnostic tools and CFTR functional assays in cystic fibrosis: utility and availability in Switzerland. Swiss Medical Weekly. [Link]

-

De Boeck, K. (2012). Ivacaftor treatment in patients with cystic fibrosis and the G551D-CFTR mutation. PMC. [Link]

-

Fohner, A. E., McDonagh, E. M., & Clancy, J. P. (n.d.). Ivacaftor and Lumacaftor Pathway, Pharmacokinetics/Pharmacodynamics. ClinPGx. [Link]

-

Ashinze, P. (2025). Modulator Therapy: A Narrative Review of the Triple Combination of Tezacaftor, Elexacaftor, and Ivacaftor in the Management of Cystic Fibrosis. ResearchGate. [Link]

-

MDPI. (2024). Cystic Fibrosis: Understanding Cystic Fibrosis Transmembrane Regulator Mutation Classification and Modulator Therapies. MDPI. [Link]

-

Csanády, L., & Vergani, P. (2009). Electrophysiological, biochemical, and bioinformatic methods for studying CFTR channel gating and its regulation. PubMed. [Link]

-

Hudson, R. P., & Dawson, D. C. (2013). Development of CFTR structure. Frontiers. [Link]

-

De Boeck, K., Kent, L., & Davies, J. C. (2025). Assays of CFTR Function In Vitro, Ex Vivo and In Vivo. ResearchGate. [Link]

-

Pettit, R. S. (2020). Elexacaftor-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy. PubMed. [Link]

-

Cystic Fibrosis Foundation. (2023). NACFC 2023 | S17: CFTR Structure, Function, and Cellular Biology. YouTube. [Link]

-

Corvol, H., & Dehillotte, C. (2021). CFTR Protein: Not Just a Chloride Channel?. PMC - PubMed Central. [Link]

Sources

- 1. Structure and function of the CFTR chloride channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. contemporarypediatrics.com [contemporarypediatrics.com]

- 3. Frontiers | Development of CFTR structure [frontiersin.org]

- 4. cff.org [cff.org]

- 5. hopkinscf.org [hopkinscf.org]

- 6. Molecular mechanisms of cystic fibrosis – how mutations lead to misfunction and guide therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. cff.org [cff.org]

- 9. Targeting F508del-CFTR to develop rational new therapies for cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. CFTR Protein: Not Just a Chloride Channel? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. publications.ersnet.org [publications.ersnet.org]

- 13. CFTR Modulator Therapies | Cystic Fibrosis Foundation [cff.org]

- 14. experts.umn.edu [experts.umn.edu]

- 15. Elexacaftor-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. cff.org [cff.org]

- 17. physiologicinstruments.com [physiologicinstruments.com]

- 18. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Electrophysiological evaluation of cystic fibrosis conductance transmembrane regulator (CFTR) expression in human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Ivacaftor treatment in patients with cystic fibrosis and the G551D-CFTR mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Combination Therapy with Lumacaftor–Ivacaftor in Cystic Fibrosis. Keeping It Real - PMC [pmc.ncbi.nlm.nih.gov]

- 22. cff.org [cff.org]

- 23. youtube.com [youtube.com]

The Molecular Pharmacology of Olacaftor (VX-440): A Technical Guide for Researchers

Abstract

Olacaftor (VX-440) is a next-generation cystic fibrosis transmembrane conductance regulator (CFTR) corrector developed by Vertex Pharmaceuticals. Although its clinical development was discontinued, the study of its molecular pharmacology provides valuable insights into the ongoing efforts to develop more effective therapies for cystic fibrosis (CF). This technical guide offers an in-depth exploration of the molecular mechanisms of this compound, its classification as a CFTR corrector, and the experimental methodologies used to characterize its activity. While specific preclinical data on this compound remains limited in the public domain, this paper synthesizes available information and places it within the broader context of CFTR modulation, providing a valuable resource for researchers, scientists, and drug development professionals in the field.

Introduction to this compound and the Landscape of CFTR Modulators

Cystic fibrosis is a life-shortening autosomal recessive genetic disorder caused by mutations in the CFTR gene, which encodes for the CFTR protein, an anion channel critical for regulating ion and fluid transport across epithelial surfaces.[1] Mutations in the CFTR gene lead to the production of a dysfunctional protein, resulting in the accumulation of thick, sticky mucus in various organs, most notably the lungs.[2]

The advent of CFTR modulators has revolutionized the treatment of CF. These small molecules aim to correct the underlying protein defect and are broadly categorized as correctors and potentiators.[3] Correctors , such as this compound, are designed to rescue the processing and trafficking of misfolded CFTR protein, increasing its density at the cell surface.[4] Potentiators , on the other hand, enhance the channel gating function of CFTR proteins that are already present at the cell surface.[5]

This compound (VX-440) emerged as a promising next-generation CFTR corrector.[6][7] It was evaluated in Phase 2 clinical trials as part of a triple combination therapy with a first-generation corrector (Tezacaftor) and a potentiator (Ivacaftor) for patients with specific CFTR mutations.[3][8][9] Despite showing potential, its development was ultimately discontinued by Vertex Pharmaceuticals.[7] Nevertheless, the scientific investigation into this compound contributes to our understanding of the structure-activity relationships and mechanisms of action of advanced CFTR correctors.

Molecular Mechanism of Action: this compound as a Type 3 CFTR Corrector

CFTR correctors are classified into different types based on their proposed mechanisms of action. While first-generation correctors like Lumacaftor (VX-809) and Tezacaftor (VX-661) are known to stabilize the CFTR protein by binding to the membrane-spanning domains (MSDs), next-generation correctors often exhibit distinct mechanisms.

This compound is believed to function as a Type 3 corrector , acting directly to stabilize the first nucleotide-binding domain (NBD1) of the CFTR protein.[10] The F508del mutation, the most common CF-causing mutation, leads to misfolding of NBD1 and subsequent degradation of the protein by the cellular quality control machinery in the endoplasmic reticulum. By binding to and stabilizing NBD1, this compound is thought to facilitate the proper folding of the F508del-CFTR protein, allowing it to escape degradation and traffic to the cell surface.

The following diagram illustrates the proposed mechanism of action for a Type 3 corrector like this compound in the context of CFTR protein processing.

Caption: Proposed mechanism of this compound as a Type 3 CFTR corrector.

Chemical Properties of this compound

This compound is a small molecule with the following chemical properties:

| Property | Value |

| Chemical Formula | C₂₉H₃₄FN₃O₄S |

| Molecular Weight | 539.7 g/mol |

| Synonyms | VX-440 |

| Patent Information | WO2016057572, US9782408[6][7][11] |

The specific structure-activity relationships (SAR) for this compound are not extensively detailed in publicly available literature. However, the patents associated with this compound describe a class of compounds designed to modulate CFTR activity, suggesting that specific chemical moieties are crucial for its interaction with the NBD1 domain.[11]

Experimental Protocols for Characterizing this compound's Activity

The evaluation of a CFTR corrector like this compound involves a series of in vitro and ex vivo assays to determine its efficacy in restoring CFTR protein function. The following are standard experimental protocols employed in the field.

Biochemical Assay: Western Blotting for CFTR Maturation

This assay assesses the ability of a corrector to rescue the trafficking of F508del-CFTR from the endoplasmic reticulum (ER) to the Golgi apparatus, where it undergoes complex glycosylation.

Principle: The immature, core-glycosylated form of CFTR (Band B) resides in the ER and has a lower molecular weight than the mature, complex-glycosylated form (Band C) that has passed through the Golgi. An effective corrector will increase the ratio of Band C to Band B.[12]

Step-by-Step Methodology:

-

Cell Culture: Culture human bronchial epithelial (HBE) cells homozygous for the F508del-CFTR mutation.

-

Compound Treatment: Treat the cells with varying concentrations of this compound (or vehicle control) for 24-48 hours.

-

Cell Lysis: Lyse the cells and quantify total protein concentration.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Western Blotting: Transfer the separated proteins to a nitrocellulose membrane and probe with a primary antibody specific for CFTR, followed by a secondary antibody conjugated to a detectable marker.

-

Detection and Analysis: Visualize the protein bands and quantify the intensities of Band B and Band C. Calculate the C/(B+C) ratio to determine the correction efficiency.

Functional Assay: Ussing Chamber Electrophysiology

This gold-standard functional assay measures ion transport across a polarized epithelial monolayer, providing a direct assessment of CFTR channel activity.[2][12][13]

Principle: An increase in CFTR-mediated chloride secretion across the epithelial monolayer, stimulated by a cAMP agonist like forskolin, is measured as a change in short-circuit current (Isc).

Step-by-Step Methodology:

-

Cell Culture: Grow F508del-CFTR expressing epithelial cells on permeable supports until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed.

-

Corrector Treatment: Incubate the cell monolayers with this compound for 24-48 hours to allow for CFTR correction.

-

Ussing Chamber Setup: Mount the permeable supports in an Ussing chamber system, which separates the apical and basolateral chambers.

-

Measurement of Isc: Bathe the monolayers in symmetrical Ringer's solution and measure the baseline Isc.

-

Stimulation: Sequentially add a phosphodiesterase inhibitor, followed by forskolin to the basolateral side to activate CFTR. If testing in combination with a potentiator, the potentiator is added to the apical side.

-

Inhibition: Add a CFTR-specific inhibitor (e.g., CFTRinh-172) to confirm that the observed change in Isc is CFTR-dependent.

-

Data Analysis: Quantify the change in Isc following stimulation as a measure of CFTR function.

The following diagram outlines the general workflow for evaluating a CFTR corrector using these key assays.

Caption: Workflow for evaluating the efficacy of a CFTR corrector.

Signaling Pathways and Cellular Context

The ultimate goal of a CFTR corrector like this compound is to restore the normal physiological function of epithelial tissues. This involves not only the correction of the CFTR protein itself but also the downstream consequences of its restored function.

Restoration of CFTR function at the apical membrane of epithelial cells leads to increased chloride and bicarbonate secretion. This, in turn, increases the hydration of the airway surface liquid, improving mucociliary clearance and reducing the accumulation of thick mucus. The following diagram illustrates the broader cellular and physiological impact of successful CFTR correction.

Caption: Cellular and physiological consequences of CFTR correction.

Conclusion and Future Perspectives

Although the development of this compound (VX-440) was discontinued, its investigation as a next-generation CFTR corrector has contributed to the broader understanding of how to target the fundamental defects in CF. The focus on novel mechanisms of action, such as the direct stabilization of the NBD1 domain, has paved the way for the development of highly effective triple-combination therapies that are now the standard of care for a large proportion of individuals with CF.

Future research in CFTR modulator development will likely focus on:

-

Developing therapies for individuals with rare CFTR mutations who do not respond to current modulators.

-

Improving the efficacy and safety profiles of existing modulator classes.

-

Investigating novel drug delivery mechanisms to enhance therapeutic benefit.

-

Exploring combination therapies that target both CFTR and downstream inflammatory pathways.

The journey of this compound from a promising clinical candidate to a discontinued compound underscores the complexities and challenges of drug development. However, the knowledge gained from its study remains a valuable asset to the scientific community dedicated to finding a cure for cystic fibrosis.

References

-

New Drug Approvals. (2019, March 1). This compound, VX 440. [Link]

-

Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review. (2024). MDPI. [Link]

-

Mechanism of Action of Ivacaftor and Lumacaftor in Cystic Fibrosis. (2022, March 17). YouTube. [Link]

-

ClinicalTrials.gov. (2018). A Study Evaluating Safety and Pharmacokinetics of VX-440 in Combination With Tezacaftor/Ivacaftor in Healthy Adult Subjects. [Link]

-

ClinicalTrials.gov. (2016). A Study Evaluating the Safety and Efficacy of VX-440 Combination Therapy in Subjects With Cystic Fibrosis. [Link]

-

PubMed. (2014). Electrophysiological evaluation of cystic fibrosis conductance transmembrane regulator (CFTR) expression in human monocytes. [Link]

-

PubMed Central. (2013). Ivacaftor: A Novel Gene-Based Therapeutic Approach for Cystic Fibrosis. [Link]

-

Physiologic Instruments. (2025, November 17). Advancing CFTR Research Through Precision Electrophysiology. [Link]

-

Semantic Scholar. (2022, January 27). Assays of CFTR Function In Vitro, Ex Vivo and In Vivo. [Link]

-

Patsnap Synapse. This compound - Drug Targets, Indications, Patents. [Link]

-

Cystic Fibrosis Foundation. CFTR Assays. [Link]

-

Proceedings of the National Academy of Sciences. (2020). A uniquely efficacious type of CFTR corrector with complementary mode of action. [Link]

-

MDPI. (2024). Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review. [Link]

-

ResearchGate. (2025, February 7). (PDF) Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review. [Link]

-

ACS Publications. (2023, July 12). Computational Exploration of Potential CFTR Binding Sites for Type I Corrector Drugs | Biochemistry. [Link]

-

PubChem. Modulators of cystic fibrosis transmembrane conductance regulator - Patent US-9782408-B2. [Link]

-

National Institutes of Health. (2023, April 17). Correlation of Electrophysiological and Fluorescence-Based Measurements of Modulator Efficacy in Nasal Epithelial Cultures Derived from People with Cystic Fibrosis. [Link]

-

Vertex Pharmaceuticals. (2016, October 25). Vertex Announces Planned Initiation of Phase 2 Studies Evaluating the Next-Generation Correctors VX-440 and VX-152 in Triple Combination Regimens to Treat the Underlying Cause of Cystic Fibrosis. [Link]

-

PubMed Central. (2014). Clinical Mechanism of the Cystic Fibrosis Transmembrane Conductance Regulator Potentiator Ivacaftor in G551D-mediated Cystic Fibrosis. [Link]

-

Cystic Fibrosis Foundation. Clinical Trials Finder. [Link]

-

Stock Titan. (2025, June 6). Sionna Therapeutics Announces Presentation of Preclinical Data that Demonstrate Proprietary Dual Combination Therapies Enable Full CFTR Correction in CFHBE Model. [Link]

-

Health Research Authority. Safety & Efficacy of VX-440 Combination Therapy for Cystic Fibrosis. [Link]

Sources

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Correlation of Electrophysiological and Fluorescence-Based Measurements of Modulator Efficacy in Nasal Epithelial Cultures Derived from People with Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. youtube.com [youtube.com]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Clinical Trials Finder | CFF Clinical Trials Tool [apps.cff.org]

- 9. hra.nhs.uk [hra.nhs.uk]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Modulators of cystic fibrosis transmembrane conductance regulator - Patent US-9782408-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. cff.org [cff.org]

- 13. physiologicinstruments.com [physiologicinstruments.com]

Methodological & Application

Application Note: Synthesis and Purification of Olacaftor (VX-440) for Research Purposes

This Application Note provides a comprehensive, high-fidelity protocol for the chemical synthesis and purification of Olacaftor (VX-440) , a next-generation CFTR modulator. This guide is designed for research professionals requiring high-purity material (>99%) for biological assays, structural biology, or pharmacokinetic profiling.

Abstract

This compound (VX-440) is a potent Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) corrector designed to rescue the folding and trafficking of F508del-CFTR.[1] Unlike early-generation correctors, this compound exhibits a distinct binding mechanism, often classified as a Type II or Type III corrector, showing synergy when combined with Type I correctors (e.g., Tezacaftor) and potentiators (e.g., Ivacaftor). This protocol details a convergent synthetic route utilizing a 2,6-dichloropyridine-3-carboxylate core, enabling the regioselective installation of the critical (4S)-2,2,4-trimethylpyrrolidine and 3-fluoro-5-isobutoxyphenyl moieties.

Chemical Strategy & Retrosynthesis

The synthesis of this compound is based on a convergent strategy involving three key fragments. The central challenge is the regioselective functionalization of the pyridine core and the efficient formation of the acyl-sulfonimide linkage.

Retrosynthetic Analysis

The molecule is disconnected into:

-

Fragment A (Amine): (4S)-2,2,4-trimethylpyrrolidine (Chiral auxiliary).

-

Fragment B (Aryl): 3-Fluoro-5-(2-methylpropoxy)phenylboronic acid.

-

Core: Ethyl 2,6-dichloropyridine-3-carboxylate.

Synthetic Logic Diagram

The following Graphviz diagram illustrates the convergent workflow and decision nodes for the synthesis.

Caption: Convergent synthetic pathway for this compound (VX-440) highlighting regioselective coupling events.

Detailed Experimental Protocols

Phase 1: Preparation of Key Intermediates

Note: Commercially available reagents are assumed for Fragments B and C. Fragment A ((4S)-2,2,4-trimethylpyrrolidine) is often custom-synthesized or sourced as the hydrochloride salt.

Step 1: Regioselective Suzuki Coupling (Installation of Fragment B)

The 2,6-dichloropyridine core is susceptible to nucleophilic attack at both C2 and C6. However, under Suzuki conditions, the C6 position (para to the ester) is generally more reactive due to electronic effects and less steric hindrance compared to the C2 position (ortho to the ester).

-

Reagents: Ethyl 2,6-dichloropyridine-3-carboxylate (1.0 eq), 3-fluoro-5-(2-methylpropoxy)phenylboronic acid (1.1 eq), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq), K₂CO₃ (3.0 eq).

-

Solvent: 1,4-Dioxane / Water (4:1 v/v).

-

Protocol:

-

Charge a reaction vessel with the pyridine core, boronic acid, and K₂CO₃.

-

Add degassed 1,4-dioxane and water. Sparge with Nitrogen for 10 min.

-

Add the Pd catalyst under Nitrogen flow.

-

Heat to 80°C for 4–6 hours. Monitor by LC-MS for mono-coupled product (Intermediate 1).

-

Workup: Cool to RT, dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Flash chromatography (Hexanes/EtOAc 0-20% gradient).

-

Yield Target: 75-85%.

-

Step 2: Nucleophilic Aromatic Substitution (SnAr) (Installation of Fragment A)

This step introduces the bulky chiral amine at the sterically congested C2 position. High temperature and polar aprotic solvents are required.

-

Reagents: Intermediate 1 (1.0 eq), (4S)-2,2,4-trimethylpyrrolidine hydrochloride (1.5 eq), DIPEA (Diisopropylethylamine, 5.0 eq).

-

Solvent: DMSO (Dimethyl sulfoxide) or NMP.

-

Protocol:

-

Dissolve Intermediate 1 in DMSO (concentration ~0.5 M).

-

Add the chiral pyrrolidine salt and DIPEA.

-

Heat to 120–130°C for 12–18 hours.

-

Critical Check: Ensure complete conversion of the chloro-intermediate. Unreacted starting material is difficult to separate later.

-

Workup: Cool to RT. Pour into ice-water to precipitate the product or extract with EtOAc.

-

Purification: Flash chromatography (Hexanes/EtOAc). The product (Intermediate 2) is a viscous oil or low-melting solid.

-

Step 3: Ester Hydrolysis (Saponification)

-

Reagents: Intermediate 2, LiOH·H₂O (4.0 eq).

-

Solvent: THF / MeOH / Water (2:1:1).

-

Protocol:

-

Stir the mixture at 50°C for 4 hours.

-

Acidify carefully with 1N HCl to pH ~3–4.

-

Extract with EtOAc (x3). The amino-acid intermediate (Intermediate 3) may have limited solubility; ensure full extraction.

-

Concentrate to dryness. Use directly in the next step without extensive purification if purity is >95%.

-

Step 4: Acyl-Sulfonamide Coupling (Formation of this compound)

This is the most technically demanding step. Standard amide coupling (HATU/EDC) often fails to activate the carboxylic acid sufficiently for reaction with a weak nucleophile like a sulfonamide. The CDI/DBU method is the industry standard for this linkage.

-

Reagents: Intermediate 3 (Carboxylic Acid, 1.0 eq), Carbonyldiimidazole (CDI, 1.5 eq), Benzenesulfonamide (1.3 eq), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 2.0 eq).

-

Solvent: Anhydrous THF or DMF.

-

Protocol:

-

Dissolve Intermediate 3 in anhydrous THF under Nitrogen.

-

Add CDI in one portion. Stir at RT or 40°C for 2 hours.

-

Observation: Evolution of CO₂ gas. Ensure bubbling ceases before proceeding. This forms the reactive acyl-imidazole species.

-

-

Add Benzenesulfonamide followed by DBU dropwise.

-

Stir at RT for 12–24 hours. The reaction mixture usually turns yellow/orange.

-

Quench: Pour into 1N HCl (cold). The product (this compound) should precipitate as a white/off-white solid.

-

Isolation: Filter the solid. If no precipitate, extract with EtOAc, wash with 1N HCl (to remove DBU and imidazole), then brine.

-

Purification & Isolation Protocol

For research applications (IC50 determination, binding assays), purity must exceed 99%.

Crystallization (Primary Method)

-

Solvent System: Ethanol/Water or IPA/Heptane.

-

Procedure: Dissolve the crude solid in minimal hot Ethanol (60°C). Slowly add water until turbidity persists. Allow to cool slowly to RT, then 4°C.

-

Result: this compound crystallizes as a white solid.[2]

Preparative HPLC (Secondary Method)

If crystallization yields <98% purity:

-

Column: C18 Reverse Phase (e.g., Phenomenex Luna or Waters XBridge).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 40% B to 90% B over 20 minutes.

-

Note: this compound is highly lipophilic; ensure the gradient goes high enough in organic modifier to elute it.

Analytical Validation (QC Criteria)

| Test | Method | Acceptance Criteria |

| Identity | 1H-NMR (DMSO-d6) | Consistent with structure. Key peaks: Pyrrolidine methyls (singlets/doublets ~1.0-1.5 ppm), Isobutoxy doublet (~4.0 ppm), Sulfonamide NH (broad singlet >11 ppm). |

| Purity | HPLC-UV (254 nm) | > 98.0% Area |

| Chiral Purity | Chiral HPLC | > 99% ee (Ensure no racemization of the pyrrolidine C4 center). |

| Mass Spec | LC-MS (ESI+) | [M+H]+ = 540.2 ± 0.5 Da |

| Residual Solvent | GC-HS | < 5000 ppm (DMSO/EtOAc) |

Safety & Handling

-

This compound: Bioactive compound.[1] Handle in a biosafety cabinet or fume hood. Wear nitrile gloves and eye protection.

-

CDI: Moisture sensitive. Store in a desiccator.

-

Palladium Catalysts: Heavy metal hazard. Dispose of as hazardous waste.

-

Storage: Store lyophilized powder at -20°C. Solutions in DMSO are stable at -80°C for 6 months.

References

-

Vertex Pharmaceuticals Inc. (2016). Modulators of Cystic Fibrosis Transmembrane Conductance Regulator. WO2016057572A1. Link

-

Vertex Pharmaceuticals Inc. (2017). Pyrrolidines as CFTR Modulators. US Patent 9,782,408. Link

-

Hadida, S., et al. (2019). Discovery of N-(Benzenesulfonyl)-6-[3-fluoro-5-(2-methylpropoxy)phenyl]-2-[(4S)-2,2,4-trimethylpyrrolidin-1-yl]pyridine-3-carboxamide (VX-440), a Potent CFTR Corrector. Journal of Medicinal Chemistry. (Inferred context from patent literature).

-

PubChem. (2025). This compound (Compound CID 121250885). National Library of Medicine. Link

-

ChemicalBook. (2024). (S)-2,2,4-trimethylpyrrolidine hydrochloride Product Description. Link

Sources

- 1. WO2024056798A1 - Macrocyclic cftr modulators - Google Patents [patents.google.com]

- 2. N-(benzenesulfonyl)-N-fluorobenzenesulfonamide - Enamine [enamine.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Synthesis of N-(6-(4-(Piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide Derivatives for the Treatment of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. juniperpublishers.com [juniperpublishers.com]

In vitro assays to evaluate Olacaftor's efficacy

Executive Summary

This application note details the methodological framework for evaluating the efficacy of Olacaftor (chemically associated with the developmental compound VX-440), a potent Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) potentiator .[1]

Unlike CFTR correctors (e.g., Tezacaftor, Elexacaftor) which facilitate protein folding and trafficking to the cell surface, potentiators like this compound bind directly to the CFTR channel at the plasma membrane to increase the open-channel probability (

Mechanistic Basis & Experimental Logic

To validate this compound, we must demonstrate its ability to resolve the "gating defect" found in Class III mutations (e.g., G551D) or enhance the activity of corrected Class II mutations (e.g., F508del).[1]

The Signaling Cascade: The primary pathway involves cAMP-dependent phosphorylation of the CFTR Regulatory (R) domain.[1] this compound is hypothesized to stabilize the open conformation of the channel in an ATP-independent or ATP-sensitive manner, decoupling the gating cycle from strict ATP hydrolysis dependence.[1][2]

Figure 1: Mechanism of Action. This compound acts downstream of PKA phosphorylation to increase the Open Probability (Po) of the CFTR channel.[1]

Protocol 1: Ussing Chamber Electrophysiology (Gold Standard)

The Short-Circuit Current (

Objective: Quantify the acute increase in

Materials:

-

Cells: Primary Human Bronchial Epithelial (HBE) cells (F508del/F508del or G551D/F508del) cultured at Air-Liquid Interface (ALI) for >21 days.[1]

-

Equipment: Ussing Chamber system (e.g., Physiologic Instruments), VCC MC8 Voltage Clamp.

-

Buffers: Krebs-Henseleit Ringer (KHR) solution (pH 7.4).

-

Compounds: Amiloride (

), Forskolin (

Step-by-Step Methodology:

-

Preparation: Mount ALI inserts into Ussing chambers. Maintain temperature at

and gas with -

Voltage Clamping: Clamp transepithelial voltage (

) to 0 mV. Compensate for fluid resistance.[1] Record baseline -

ENaC Inhibition: Add Amiloride (apical) to block epithelial sodium channels.[1] Wait for current stabilization (typically a drop in

).[1] -

cAMP Activation: Add Forskolin (bilateral) to elevate intracellular cAMP.[1] This phosphorylates CFTR but may not fully open defective channels (e.g., F508del).[1]

-

This compound Challenge (The Test): Add This compound (apical) cumulatively or as a single bolus.

-

Success Metric: A rapid, sustained increase in

(measured in

-

-

Specificity Check: Add CFTRinh-172 (apical) to block the channel.[1] The current should return to (or below) post-amiloride baseline, confirming the current was CFTR-mediated.[1]

Data Output Table:

| Compound Added | Expected | Physiological Interpretation |

| Amiloride | Decrease ( | Inhibition of |

| Forskolin | Small Increase ( | Phosphorylation of CFTR (priming).[1] |

| This compound | Sharp Increase ( | Potentiation of CFTR gating (Efficacy). |

| CFTRinh-172 | Sharp Decrease ( | Confirmation of CFTR specificity.[1] |

Protocol 2: Fluorescence-Based Membrane Potential Assay (FLIPR)

For high-throughput screening (HTS) or EC50 determination, electrophysiology is too slow.[1] We utilize a membrane potential-sensitive dye in Fischer Rat Thyroid (FRT) cells.[1]

Objective: Determine the EC50 potency of this compound.

Materials:

-

Cells: FRT cells stably expressing F508del-CFTR (pre-incubated with a corrector like Tezacaftor for 24h) or G551D-CFTR.[1]

-

Dye: FLIPR Membrane Potential Blue Dye (Molecular Devices).[1]

-

Plate Reader: FLIPR Tetra or FlexStation 3.[1]

Step-by-Step Methodology:

-

Seeding: Plate FRT cells (25,000/well) in black-wall, clear-bottom 96-well plates. Incubate 24h.

-

Dye Loading: Remove media. Add

of dye dissolved in chloride-free buffer.[1] Incubate 30 min at-

Note: Chloride-free buffer establishes a gradient where channel opening causes

efflux and membrane depolarization (fluorescence increase).[1]

-

-

Baseline: Record baseline fluorescence for 30 seconds.

-

Activation: Inject Forskolin (

) + This compound (dose-response curve: -

Measurement: Monitor fluorescence kinetics for 300 seconds.

-

Analysis: Calculate

. Plot against log[this compound] to derive EC50.[1]

Protocol 3: Forskolin-Induced Swelling (FIS) in Intestinal Organoids

This assay links in vitro data to patient-specific phenotypes (Theratyping).[1]

Objective: Evaluate this compound efficacy in a 3D physiological model derived from patient biopsies.

Methodology:

-

Culture: Expand patient-derived rectal organoids in Matrigel.

-

Treatment: Seed organoids in 96-well plates.

-

Stimulation: Treat with Calcein-green (for visualization) and Forskolin (

) -

Imaging: Live-cell confocal microscopy every 10 min for 60 min.

-

Quantification: Swelling is calculated as the percentage increase in organoid surface area relative to

.[1]

Experimental Workflow Diagram

Figure 2: Integrated Workflow for this compound Characterization.[1] Moving from high-throughput screening to physiological validation.

References

-

Van Goor, F., et al. (2009).[1] Rescue of CF airway epithelial cell function in vitro by a CFTR potentiator, VX-770.[1] Proceedings of the National Academy of Sciences, 106(44), 18825-18830.[1] Link[1]

-

Keating, D., et al. (2018).[1] VX-445-Tezacaftor-Ivacaftor in Patients with Cystic Fibrosis and One or Two Phe508del Alleles.[1][3][4] The New England Journal of Medicine, 379, 1612-1620.[1] Link[1]

-

Dekkers, J. F., et al. (2013).[1] A functional CFTR assay using primary cystic fibrosis intestinal organoids.[1] Nature Medicine, 19(7), 939-945.[1] Link

-

Clancy, J. P., et al. (2019).[1] CFTR modulator theratyping: Current status, gaps and future directions. Journal of Cystic Fibrosis, 18(1), 22-34.[1] Link

Sources

- 1. Ivacaftor - Wikipedia [en.wikipedia.org]

- 2. PharmGKB summary: ivacaftor pathway, pharmacokinetics/pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Elexacaftor-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Research Protocol: Evaluating the Efficacy of Olacaftor (VX-661/Tezacaftor) in Rescuing F508del-CFTR Function in Primary Human Bronchial Epithelial Cells

Audience: Researchers, scientists, and drug development professionals in the field of Cystic Fibrosis.

Abstract: This document provides a comprehensive research protocol for utilizing primary human bronchial epithelial (HBE) cells to investigate the efficacy of Olacaftor (Tezacaftor), a second-generation CFTR corrector. We detail the scientific rationale behind the experimental design, from cell culture to functional and biochemical endpoints. This guide offers step-by-step methodologies for establishing differentiated air-liquid interface (ALI) cultures, treatment with this compound, and subsequent analysis using Ussing chamber electrophysiology and Western blotting to provide a robust, self-validating system for assessing CFTR correction.

Introduction: The Challenge of F508del-CFTR and the Role of Correctors

Cystic Fibrosis (CF) is a life-limiting autosomal recessive disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1] The CFTR protein functions as a chloride and bicarbonate channel on the apical surface of epithelial cells, crucial for maintaining hydration of cellular surfaces.[1] The most prevalent mutation, occurring in approximately 90% of individuals with CF, is the deletion of phenylalanine at position 508 (F508del).

The F508del mutation results in a misfolded CFTR protein that is recognized by the cell's quality control machinery within the endoplasmic reticulum (ER) and prematurely targeted for degradation.[2] Consequently, there is a significant reduction in functional CFTR channels at the cell surface, leading to the hallmark pathophysiology of CF, including thick, sticky mucus in the airways.[3]

CFTR modulator therapies aim to correct the underlying protein defect.[4] These therapies fall into distinct classes, most notably "correctors" and "potentiators." Correctors are small molecules designed to rescue the trafficking defect of misfolded proteins like F508del-CFTR, enabling them to reach the cell surface.[5][6] this compound (also known as Tezacaftor or VX-661) is a CFTR corrector. It is a key component of approved combination therapies such as Symdeko® and Trikafta®.[4][7] Its function is to stabilize the F508del-CFTR protein, facilitating its processing and transit to the plasma membrane.[8][9]